2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a compound with the molecular formula C18H25NO4 and a molecular weight of 319.40 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is particularly useful in incorporating rigidity into the linker region of bifunctional protein degraders, which can impact the 3D orientation of the degrader and optimize drug-like properties .
Vorbereitungsmethoden
The synthesis of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring through a substitution reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a semi-flexible linker in the development of PROTAC® for targeted protein degradation.
Biology: The compound is utilized in studies involving protein-protein interactions and the development of novel therapeutic agents.
Medicine: It plays a role in drug discovery and development, particularly in the design of bifunctional molecules for targeted therapies.
Wirkmechanismus
The mechanism of action of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Vergleich Mit ähnlichen Verbindungen
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its semi-flexible linker properties, which are particularly advantageous in the development of PROTAC® molecules for targeted protein degradation .
Biologische Aktivität
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for drug development.
Chemical Structure
The compound can be represented as follows:
This structure includes a piperidine ring, which is known for its role in various pharmacological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on specific kinases, which play crucial roles in cellular signaling pathways.
Kinase Inhibition
Recent studies have shown that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. The following table summarizes the inhibitory potency (IC50 values) against these targets:
These findings suggest that the compound may be useful in conditions where these kinases are implicated, such as cancer and neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's potential cytotoxicity against various cancer cell lines. For instance, it has shown selective inhibition of tumor cell proliferation while sparing normal cells. The selectivity index ranged from 10 to 400, indicating a favorable therapeutic window .
Pharmacokinetics
Pharmacokinetic evaluations revealed that the compound has a reasonable bioavailability profile. After oral administration, it exhibited an oral bioavailability (F) of approximately 31.8%, with a clearance rate of 82.7 mL/h/kg . These parameters are critical for assessing the compound's viability as a drug candidate.
Safety and Toxicology
Safety assessments indicate that this compound does not exhibit significant acute toxicity in animal models at doses up to 2000 mg/kg . This aspect is crucial for further development as it suggests a favorable safety profile.
Eigenschaften
IUPAC Name |
2-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-16(20)21/h4-6,11,14H,7-10,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMTXMWIHCYMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.